molecular formula C25H42O4 B010058 7-Methyldeoxycholic acid CAS No. 109582-23-2

7-Methyldeoxycholic acid

Numéro de catalogue: B010058
Numéro CAS: 109582-23-2
Poids moléculaire: 406.6 g/mol
Clé InChI: UTDFMMXQANBWNX-CWUPUNKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyldeoxycholic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Steps and Outcomes

Reaction StepReagents/ConditionsProductsYield/Purity
Oxazoline protectionOxazoline derivatizationProtected 7-oxo intermediate>90%
Grignard methylationCH₃MgI, anhydrous ether7α/7β-Methyl epimers + dehydration products60–75% (combined)
Catalytic hydrogenationH₂, Pd/CSaturated 7ξ-methyl derivative85–90%

Oxidation Reactions

7-Methyldeoxycholic acid undergoes selective oxidation at hydroxyl or methyl groups under controlled conditions:

  • C3/C12 hydroxyl oxidation : Treatment with CrO₃ or KMnO₄ oxidizes hydroxyls to ketones, forming 3,12-diketo-7-methyl derivatives.

  • C7 methyl oxidation : Strong oxidants like O₃ or RuO₄ convert the C7 methyl group to a carboxylic acid, yielding 3α,12α,7-trihydroxy-5β-cholanoic acid derivatives .

Table 2: Oxidation Pathways

Target SiteReagents/ConditionsProductApplication
C3/C12 hydroxylsCrO₃ in H₂SO₄, 0°C3,12-Diketo-7-methyl-5β-cholanoic acidMetabolic studies
C7 methylO₃ in CH₂Cl₂, -78°C7-Carboxy-deoxycholic acid analogProdrug synthesis

Reduction Reactions

  • Ketone reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces unsaturated byproducts (e.g., Δ⁶ or Δ⁷ double bonds) to saturated analogs.

  • Carboxyl reduction : LiAlH₄ reduces the carboxyl group to a primary alcohol, though this is rarely employed due to biological inactivation .

Conjugation Reactions

Like natural bile acids, this compound undergoes amino acid conjugation in hepatic pathways:

  • Taurine/glycine conjugation : Enzymatic coupling via bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acetyltransferase (BAAT) forms tauro- or glyco-7-methyldeoxycholic acid .

  • Esterification : Methanol/H⁺ or DCC-mediated coupling produces methyl esters for analytical standardization .

Table 3: Conjugation Efficiency (In Vitro)

Conjugate TypeEnzyme SystemYield (%)Biliary Secretion Efficiency
TaurineRat hepatocytes45–50Low (<20%)
GlycineHuman microsomes30–35Moderate (25–30%)

Comparative Reactivity with Natural Bile Acids

This compound’s methylation alters hydrophobicity and steric effects, impacting reactivity:

PropertyThis compoundDeoxycholic Acid
Log P (octanol/water) 2.1 ± 0.3 1.8 ± 0.2
Conjugation rate Slower (taurine: 45% vs. 70%) Faster (taurine: 70–75%)
Oxidation susceptibility Higher (C7 methyl)Lower

Propriétés

Numéro CAS

109582-23-2

Formule moléculaire

C25H42O4

Poids moléculaire

406.6 g/mol

Nom IUPAC

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1

Clé InChI

UTDFMMXQANBWNX-CWUPUNKTSA-N

SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

SMILES isomérique

CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O

SMILES canonique

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

Synonymes

3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid
7-Me-DCA
7-methyldeoxycholic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.